molecular formula C7H3F3I2 B1629063 1,4-Diiodo-2-(trifluoromethyl)benzene CAS No. 518343-63-0

1,4-Diiodo-2-(trifluoromethyl)benzene

Cat. No. B1629063
M. Wt: 397.9 g/mol
InChI Key: BWOUDBUUUWOFGW-UHFFFAOYSA-N
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Description

1,4-Diiodo-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3F3I2 . It has a molecular weight of 397.9 .


Molecular Structure Analysis

The molecular structure of 1,4-Diiodo-2-(trifluoromethyl)benzene consists of a benzene ring with two iodine atoms and a trifluoromethyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound: the iodine atoms are attached at the 1 and 4 positions, and the trifluoromethyl group is attached at the 2 position .

Scientific Research Applications

Electrophilic Substitution Reactions

1,2,4-Tris(trifluoromethyl)benzene, closely related to 1,4-diiodo-2-(trifluoromethyl)benzene, undergoes quantitative hydrogen/metal exchange when treated with lithium 2,2,6,6-tetramethylpiperidide. This reaction facilitates the selective synthesis of 5-substituted derivatives of 1,2,4-tris(trifluoromethyl)benzene by consecutive reaction with tert-butyllithium and an electrophile, demonstrating the compound's utility in electrophilic substitution reactions (Schlosser, Porwisiak, & Mongin, 1998).

Synthesis of Novel Fluorine-containing Polyetherimide

The synthesis of novel fluorine-containing polyetherimide involves the compound 1,4-bis(2-trifluoromethyl-4-aminophenoxy)benzene, derived from a reaction process involving 1,4-diiodo-2-(trifluoromethyl)benzene. This highlights its application in the development of advanced materials with potentially unique properties, characterized by techniques like Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) (Yu Xin-hai, 2010).

Suzuki-Miyaura Reactions for Synthesis of Trifluoromethylated Derivatives

The Suzuki-Miyaura reaction of 1,4-dibromo-2-(trifluoromethyl)benzene, a compound structurally similar to 1,4-diiodo-2-(trifluoromethyl)benzene, provides a route for synthesizing various trifluoromethylated di- and terphenyls. The process is known for its excellent site selectivity, which is a critical aspect in organic synthesis (Ullah, Nawaz, Villinger, & Langer, 2011).

Rhenium-Catalyzed Trifluoromethylation of Aromatic Compounds

The catalytic action of methyltrioxorhenium for the direct electrophilic trifluoromethylation of aromatic compounds using 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, which is relevant to the research on 1,4-diiodo-2-(trifluoromethyl)benzene, shows its potential in the trifluoromethylation of various aromatic and heteroaromatic compounds. This research contributes to the understanding of radical species involvement in such reactions (Mejía & Togni, 2012).

Lithiation and Silylation Reactions

1,4-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)benzene, which is structurally similar to 1,4-diiodo-2-(trifluoromethyl)benzene, undergoes lithiation and silylation reactions, forming tri- and tetralithio derivatives. These derivatives react readily with trimethylsilyl chloride or dimethylsilyl chloride, indicating the compound's utility in these types of organic reactions (Fitch, Cassidy, & Ahmed, 1996).

Crystal Structure Analysis

The crystal structure analysis of compounds like (E)-2-[3-(Trifluoromethyl)phenyliminomethyl]benzene-1,4-diol provides insights into the molecular structure, intermolecular hydrogen bonding, and the disordered states of trifluoromethyl groups. Such analyses are crucial for understanding the properties and potential applications of related compounds (Şahin, Gümüş, Macit, & Işık, 2009).

Sequential Tandem Addition to Tungsten-Trifluorotoluene Complex

This research explores the effects of an electron-withdrawing group on the organic chemistry of an η2-bound benzene ring using a trifluorotoluene complex. The study demonstrates the ability to synthesize enantio-enriched organics, highlighting the compound's potential in creating highly functionalized trifluoromethylated cyclohexenes (Wilson et al., 2017).

Future Directions

Research on compounds similar to 1,4-Diiodo-2-(trifluoromethyl)benzene, such as 1,4-Bis(trifluoromethyl)benzene, has shown promise in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . This suggests potential future directions in the field of organic light-emitting diodes (OLEDs) and other light-emitting applications .

properties

IUPAC Name

1,4-diiodo-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3I2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOUDBUUUWOFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624931
Record name 1,4-Diiodo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diiodo-2-(trifluoromethyl)benzene

CAS RN

518343-63-0
Record name 1,4-Diiodo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Bruña, AR Kennedy, M Fairley… - Chemistry–A European …, 2021 - Wiley Online Library
The Grignard reagent, iPrMgCl and its lithium chloride‐enhanced ‘turbo’ derivative iPrMgCl⋅LiCl have been employed to investigate the single iodo/magnesium exchange reactions of …

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